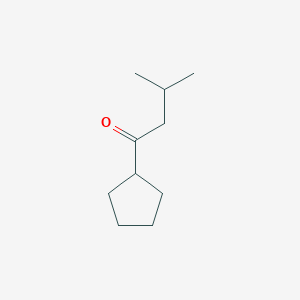

1-Cyclopentyl-3-methylbutan-1-one

Description

Contextualization within Organic Chemistry

As an aliphatic ketone, 1-Cyclopentyl-3-methylbutan-1-one belongs to a class of compounds central to organic synthesis. The ketone functional group (a carbonyl group bonded to two carbon atoms) is a key site for a variety of chemical transformations. cymitquimica.com Ketones are known for their electrophilic carbonyl carbon, making them susceptible to nucleophilic addition reactions, a fundamental process for forming new carbon-carbon bonds. cymitquimica.com

Like related compounds such as cyclopentyl methyl ketone, it serves as a valuable building block. cymitquimica.com The synthesis of ketones has evolved significantly, with modern methods including iron/copper-mediated coupling reactions and the alkylation of ketone enolates, which allow for the construction of complex molecular architectures from simpler ketone precursors. thieme-connect.degoogle.com

Significance of the Compound's Structural Features

The specific reactivity and properties of this compound are dictated by the combination of its three main components: the carbonyl group, the cyclopentyl ring, and the isobutyl group.

The cyclopentyl ring influences the ketone's reactivity. Studies on related cyclopentyl ketones have shown their participation in advanced catalytic reactions, such as palladium-catalyzed C-H arylation. nih.gov While reactive, the enantioselectivity in such reactions can be lower for cyclopentyl ketones compared to other cyclic ketones like cyclobutyl ketones, suggesting that the specific conformation and steric profile of the five-membered ring play a crucial role in transition state energies. nih.gov

The isobutyl group introduces significant steric hindrance near the reaction center. cdnsciencepub.com Steric effects, which arise from the spatial arrangement of atoms, can dramatically alter reaction rates and outcomes. fastercapital.com The branched nature of the isobutyl group can shield the carbonyl carbon from the approach of nucleophiles or reagents. This effect is well-documented in other ketone systems, where increasing the bulk of the alkyl group (e.g., from n-propyl to isobutyl to neopentyl) increases its tendency to migrate in reactions like the Baeyer-Villiger oxidation. cdnsciencepub.com Similarly, steric bulk can force the acyl group out of its preferred planar configuration, altering electronic effects. researchgate.net

Table 2: Relative Migratory Aptitude of Alkyl Groups in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude (vs. n-Propyl=1) |

|---|---|

| Ethyl | 0.7 |

| n-Propyl | 1.0 |

| Isobutyl | 3.4 |

This table, adapted from research on the Baeyer-Villiger reaction of various ketones, illustrates how the branched structure of the isobutyl group significantly enhances its migratory aptitude compared to less bulky alkyl groups. cdnsciencepub.com

Historical Overview of Related Ketone Chemistry

The study of ketones is deeply rooted in the history of organic chemistry. Early synthetic methods, developed in the 19th and early 20th centuries, laid the groundwork for modern organic synthesis. One of the major turning points in the application of synthetic ketones came with the rise of the fragrance industry. For instance, the creation of Chanel No. 5 in 1921 was revolutionary for its use of synthetic odorants, including methyl ionones, which are structurally related to natural ketones. core.ac.uk This spurred great interest in synthesizing novel ketone-containing molecules. core.ac.uk

The development of synthetic routes to complex natural products has often relied on ketone intermediates. For example, domino reactions involving ketones and molecular oxygen have been developed to synthesize endoperoxides, which are important pharmacophores. researchgate.netrsc.org Furthermore, research into the reactivity of strained ring systems, such as cyclopropyl (B3062369) ketones, has provided valuable insights into the relationship between molecular structure and reactivity, with applications in designing new synthetic strategies. acs.org The continuous development of ketone chemistry remains a vital area of research, enabling the construction of increasingly complex and functionally rich molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6636-81-3 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-cyclopentyl-3-methylbutan-1-one |

InChI |

InChI=1S/C10H18O/c1-8(2)7-10(11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

YDMYZSGPMONABQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopentyl 3 Methylbutan 1 One

Direct Synthetic Routes

Direct synthetic routes to 1-Cyclopentyl-3-methylbutan-1-one involve the formation of the ketone functional group as the primary objective of the reaction. These methods often utilize readily available starting materials and aim for high efficiency and selectivity.

Organometallic reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. d-nb.info The reaction of an organometallic compound with a suitable electrophile is a common strategy for ketone synthesis.

One plausible approach for the synthesis of this compound involves the use of a Grignard reagent. Grignard reagents, with the general formula R-MgX, are strong nucleophiles that readily react with various carbonyl compounds and their derivatives. masterorganicchemistry.com For instance, the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with an acyl halide, such as 3-methylbutanoyl chloride (isovaleroyl chloride), can yield the desired ketone. The acyl chloride itself can be prepared from the corresponding carboxylic acid, 3-methylbutanoic acid (isovaleric acid), by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). wikipedia.org

Alternatively, organolithium reagents can be employed. The reaction of an ester with an organolithium reagent can also lead to the formation of a ketone, though careful control of reaction conditions is necessary to prevent a second addition to the ketone product, which would result in a tertiary alcohol. masterorganicchemistry.com A more controlled method involves the use of Weinreb amides (N-methoxy-N-methylamides). The reaction of a Weinreb amide derived from 3-methylbutanoic acid with cyclopentylmagnesium halide would provide a stable tetrahedral intermediate that, upon acidic workup, yields this compound.

Table 1: Examples of Organometallic Reagents in Ketone Synthesis

| Organometallic Reagent | Electrophile | Product |

| Cyclopentylmagnesium bromide | 3-Methylbutanoyl chloride | This compound |

| Cyclopentyllithium | N-methoxy-N-methyl-3-methylbutanamide | This compound |

The oxidation of secondary alcohols is a classic and reliable method for the synthesis of ketones. google.com To synthesize this compound via this route, the corresponding secondary alcohol, 1-cyclopentyl-3-methylbutan-1-ol, is required as the precursor. This alcohol can be synthesized through various methods, including the reaction of a Grignard reagent with an aldehyde. For example, reacting cyclopentylmagnesium bromide with 3-methylbutanal (B7770604) would yield 1-cyclopentyl-3-methylbutan-1-ol.

Once the precursor alcohol is obtained, it can be oxidized to the target ketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). However, due to the toxicity of chromium compounds, more environmentally friendly alternatives are often preferred. These include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP) oxidation. A patent for a related compound, 4-cyclopentyl-3-methylbutanal, describes the oxidation of the corresponding alcohol, 4-cyclopentyl-3-methylbutan-1-ol, using sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst. google.com This suggests that similar conditions could be applied for the oxidation of 1-cyclopentyl-3-methylbutan-1-ol.

Table 2: Common Oxidizing Agents for the Conversion of Alcohols to Ketones

| Oxidizing Agent | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, often used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. |

| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent that converts primary alcohols to carboxylic acids and secondary alcohols to ketones. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base. It is a mild and high-yielding method. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes or ketones. |

| Sodium Hypochlorite (NaOCl) | A readily available and inexpensive oxidizing agent, often used with a catalyst for the oxidation of alcohols. google.com |

The Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones, where an aromatic ring is acylated using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com While this reaction is typically associated with aromatic compounds, its direct application to the synthesis of an aliphatic ketone like this compound from non-aromatic precursors is not conventional. However, intramolecular versions of this reaction can be used to form cyclic ketones. masterorganicchemistry.com For the specific synthesis of our target molecule, a direct Friedel-Crafts acylation is not the most straightforward approach.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect pathways involve the synthesis of a related molecule that can be subsequently converted into the target ketone through one or more functional group interconversions.

An alkene precursor can be a versatile starting point for the synthesis of ketones. For example, an alkene such as 1-cyclopentyl-3-methylbut-1-ene could potentially be converted to the target ketone. One method is through hydration of the alkene to form the corresponding alcohol, 1-cyclopentyl-3-methylbutan-1-ol, followed by oxidation as described in section 2.1.2. The hydration can be achieved through methods like oxymercuration-demercuration or hydroboration-oxidation, with the choice of method depending on the desired regioselectivity.

Another approach is the ozonolysis of a suitably substituted alkene. Ozonolysis cleaves the double bond and can yield ketones or aldehydes depending on the substitution pattern of the alkene and the workup conditions.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comfrontiersin.org While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs could be applied to construct the carbon skeleton and introduce the necessary functional groups in a convergent manner. For instance, a reaction could be designed that brings together a cyclopentyl-containing component, an isobutyl-containing component, and a carbonyl source in a single pot. The development of such a reaction would represent a novel and atom-economical approach to the synthesis of this ketone. epfl.chorganic-chemistry.org

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, the introduction of substituents on the cyclopentyl ring or at the α-position to the carbonyl group would create chiral centers. The synthesis of such chiral analogues necessitates precise control over stereochemistry.

The generation of chiral ketones in an enantiomerically pure form is a significant challenge in organic synthesis. Enantioselective approaches are crucial for producing specific stereoisomers, which is often a requirement for biologically active molecules.

One prominent strategy involves the asymmetric deprotonation of a prochiral ketone using a chiral base, followed by trapping with an electrophile. For instance, the use of a chiral lithium amide base can desymmetrize a starting material, leading to an enantioenriched product. While not directly applied to this compound, the principle of using chiral diamines like (-)-sparteine (B7772259) with organolithium bases has been successful in the enantioselective benzylic deprotonation of related systems. beilstein-journals.org This approach could be adapted for the α-functionalization of a suitably substituted precursor to a chiral analogue of this compound.

Another powerful method is the use of chiral catalysts in reactions that form the ketone or functionalize a precursor. For example, organocatalytic asymmetric aldol (B89426) reactions can be employed to construct the carbon framework with high enantioselectivity. acs.org A hypothetical enantioselective synthesis of a chiral analogue could involve the reaction of a cyclopentyl-containing aldehyde with a ketone enolate generated under chiral organocatalytic conditions.

The table below summarizes some enantioselective methods applicable to the synthesis of chiral ketones.

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Asymmetric Deprotonation | Chiral Lithium Amide / (-)-sparteine | Prochiral Ketones | Desymmetrization of prochiral starting materials. | beilstein-journals.org |

| Asymmetric Aldol Reaction | Chiral Organocatalysts (e.g., proline derivatives) | Aldehydes and Ketones | Creation of stereocenters during C-C bond formation. | acs.org |

| Asymmetric [2+2] Cycloaddition | Iridium/Chiral Ligand & Photosensitizer | Alkenes | Cascade reaction to form chiral cyclic structures. chemistryviews.org | chemistryviews.org |

| Asymmetric Hydrogenation | Ruthenium/Chiral Ligand | α-Amino Cyclic Ketones | Dynamic kinetic resolution to yield chiral amino alcohols. | researchgate.net |

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. For analogues of this compound that contain a pre-existing chiral center, any subsequent stereocenter formation must be controlled relative to the first.

The reduction of a ketone to a secondary alcohol is a common transformation where diastereoselectivity is crucial. The stereochemical outcome is often dictated by the steric environment around the carbonyl group. For instance, in the reduction of substituted cyclic ketones, the incoming hydride reagent will preferentially attack from the less hindered face, a principle known as steric approach control. The reduction of 2-substituted cyclopentanones often leads to the trans product due to the directing effect of the existing substituent.

Furthermore, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted cyclopentenyl frameworks. nih.gov These methods often rely on organocatalysis to set the initial stereochemistry, which then directs the stereochemical outcome of subsequent transformations. For instance, an asymmetric Michael addition can create a chiral intermediate that then undergoes a diastereoselective intramolecular reaction. nih.gov In a hypothetical synthesis of a complex analogue of this compound, such a strategy could be employed to control the formation of multiple stereocenters on the cyclopentyl ring with high precision.

A study on the diastereoselective synthesis of 2,2-disubstituted cyclopentane-1,3-diols via enzymatic reduction of the corresponding diketones highlights the power of biocatalysis in achieving high diastereoselectivity (>99% dr). acs.org This demonstrates that enzymatic methods can be highly effective in controlling the stereochemistry of cyclopentane-containing molecules.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and sustainable routes for the synthesis of ketones, often minimizing waste and allowing for transformations that are otherwise difficult to achieve. Both transition metal catalysis and organocatalysis are powerful tools for the construction of the C-C bonds in this compound.

The key C-C bond in this compound is the one connecting the cyclopentyl ring to the carbonyl carbon. Transition metal-catalyzed cross-coupling reactions are a premier method for forming such bonds. nih.gov

A common approach is the reaction of an organometallic reagent with an acyl electrophile. For example, a cyclopentyl-organometallic species (e.g., cyclopentylmagnesium bromide or cyclopentylzinc chloride) could be coupled with an isobutyryl halide or anhydride in the presence of a palladium or nickel catalyst. These reactions, often named after their developers (e.g., Negishi, Suzuki, Kumada coupling), are fundamental in modern organic synthesis for C-C bond formation. mdpi.com

Alternatively, photoredox catalysis combined with nickel catalysis has emerged as a powerful method for coupling carboxylic acids with organohalides to form ketones. nih.gov This approach avoids the need to prepare activated carbonyl intermediates. In a hypothetical synthesis, cyclopentanecarboxylic acid could be coupled with isobutyl bromide.

The activation of C-H bonds is another advanced strategy. Transition metal catalysts, particularly those based on rhodium and palladium, can direct the functionalization of a C-H bond with an organometallic reagent or other coupling partner. snnu.edu.cn While challenging, a direct coupling between a C-H bond on cyclopentane (B165970) and an acyl source could be envisioned.

The following table summarizes selected transition metal-catalyzed methods for ketone synthesis.

| Reaction Type | Catalyst | Reactants | Key Advantage | Reference |

| Cross-Coupling | Palladium, Nickel | Organometallic Reagent + Acyl Halide/Anhydride | High efficiency and functional group tolerance. | mdpi.com |

| Photoredox/Nickel Dual Catalysis | Iridium or Ruthenium photocatalyst + Nickel catalyst | Carboxylic Acid + Organohalide | Uses readily available starting materials. | nih.gov |

| C-H Activation | Rhodium, Palladium | Arene/Alkane + Coupling Partner | Atom-economical C-C bond formation. | snnu.edu.cn |

| Carbonylative Coupling | Palladium | Organohalide + Carbon Monoxide + Organometallic Reagent | Incorporation of a carbonyl group from CO. | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. Organocatalysts can be used to synthesize ketones through various asymmetric transformations. rsc.orgrsc.org

For instance, the asymmetric α-functionalization of ketones is a well-established area of organocatalysis. acs.org An enamine, formed from a ketone and a chiral secondary amine catalyst (like a proline derivative), can react with an electrophile to generate an α-substituted ketone with high enantioselectivity. This could be applied to introduce functionality at the carbon adjacent to the carbonyl in this compound.

Organocatalysts are also highly effective in promoting conjugate addition reactions. For example, the addition of a nucleophile to an α,β-unsaturated ketone (an enone) can be catalyzed by chiral organocatalysts to produce a chiral ketone. A synthetic route to an analogue of this compound could involve the conjugate addition of a cyclopentyl nucleophile to an appropriate enone.

Furthermore, organocatalytic protocols have been developed for the synthesis of ketones from other starting materials. For example, a one-pot tandem dehydration/1,6-addition/decarboxylation sequence catalyzed by a chiral phosphoric acid has been used to synthesize β,β-diaryl ketones. rsc.org Such cascade reactions, which form multiple bonds in a single operation, represent a highly efficient approach to complex molecules and could be conceptually applied to the synthesis of analogues of the target ketone.

Advanced Spectroscopic and Analytical Characterization in 1 Cyclopentyl 3 Methylbutan 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds like 1-Cyclopentyl-3-methylbutan-1-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the protons of the cyclopentyl ring and the isobutyl group.

The protons on the cyclopentyl ring would likely appear as a series of multiplets in the upfield region of the spectrum. The single proton on the carbon adjacent to the carbonyl group (the α-proton) would be shifted downfield due to the electron-withdrawing effect of the carbonyl oxygen. The protons of the isobutyl group would present as a doublet for the six equivalent methyl protons and a multiplet for the methine proton, with the methylene (B1212753) protons adjacent to the carbonyl group also appearing as a distinct signal.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| (CH₃)₂CH- | ~0.9 | Doublet | 6H |

| (CH₃)₂CH- | ~2.1 | Multiplet | 1H |

| -CH₂-C=O | ~2.4 | Doublet | 2H |

| -CH(C₅H₉)-C=O | ~2.8 | Multiplet | 1H |

| Cyclopentyl -CH₂- | 1.5-1.9 | Multiplets | 8H |

This data is predicted based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The most downfield signal is expected for the carbonyl carbon due to its significant deshielding. The carbons of the cyclopentyl ring and the isobutyl group would appear at characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~210 |

| -CH(C₅H₉)-C=O | ~55 |

| -CH₂-C=O | ~50 |

| (CH₃)₂CH- | ~25 |

| (CH₃)₂CH- | ~22 |

| Cyclopentyl Carbons | 25-30 |

This data is predicted based on typical chemical shifts for similar structural motifs.

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the methine and methyl protons of the isobutyl group, and between adjacent protons on the cyclopentyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (154.25 g/mol ). nih.gov

Furthermore, characteristic fragment ions would be observed due to the cleavage of the molecule at specific bonds. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, this would likely result in fragment ions corresponding to the loss of the isobutyl group or the cyclopentyl group.

Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Predicted Fragment |

| 154 | [C₁₀H₁₈O]⁺ (Molecular Ion) |

| 111 | [M - C₃H₇]⁺ |

| 97 | [C₅H₉CO]⁺ |

| 85 | [C₅H₉]⁺ |

| 69 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

This data is predicted based on common fragmentation patterns of ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is ideal for determining the purity of a this compound sample by separating it from any impurities before detection by the mass spectrometer. In a mixture, GC-MS allows for the identification and quantification of this compound by comparing its retention time and mass spectrum to that of a known standard. This is a standard method for the analysis of individual components within a complex sample.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are particularly useful for identifying and characterizing its key functional groups: the carbonyl group and the cyclopentyl ring.

The vibrational spectrum of this compound is dominated by features arising from the carbonyl (C=O) stretching and the various modes of the cyclopentyl ring. The analysis of these vibrations provides valuable information about the molecule's structure and electronic environment.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration. For cyclic ketones like cyclopentanone (B42830), this band typically appears at a higher frequency compared to acyclic ketones due to ring strain. In the case of this compound, the carbonyl stretching frequency is expected to be in the range of 1700-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent isobutyl group.

The cyclopentyl ring gives rise to a series of characteristic vibrational modes, including C-H stretching, scissoring, twisting, wagging, and ring puckering vibrations. The C-H stretching vibrations of the methylene groups in the cyclopentyl ring are typically observed in the region of 2850-2960 cm⁻¹. The ring itself has complex vibrational modes that are sensitive to its conformation. While cyclopentane (B165970) is not perfectly planar, existing in a puckered envelope or twist conformation, the vibrational analysis of cyclopentanone has been performed based on a twisted C2 conformation. researchgate.net These ring vibrations, often appearing in the fingerprint region of the spectrum (below 1500 cm⁻¹), provide a unique signature for the cyclopentyl moiety.

Raman spectroscopy complements IR spectroscopy, particularly for the analysis of non-polar bonds. The symmetric vibrations of the cyclopentyl ring, for instance, may be more intense in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (IR) | Description |

| C-H Stretching (Alkyl) | 2870 - 2960 | Vibrations of the C-H bonds in the isobutyl and cyclopentyl groups. |

| C=O Stretching | 1700 - 1720 | A strong, characteristic absorption for the ketone carbonyl group. |

| CH₂ Scissoring | ~1465 | Bending vibration of the methylene groups in the cyclopentyl ring. |

| CH₃ Bending | ~1370 | Asymmetric and symmetric bending of the methyl groups in the isobutyl moiety. |

| Ring Vibrations | Fingerprint Region (<1500) | Complex vibrations including ring puckering and C-C stretching of the cyclopentyl ring. researchgate.netresearchgate.net |

Chromatographic Methods for Research-Scale Purification and Analysis

Chromatographic techniques are indispensable in the research of this compound for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice.

In a typical reversed-phase setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be suitable. sielc.comsielc.com The detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group exhibits a weak n→π* absorption in the UV region. For enhanced sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (HPLC-MS).

The optimization of an HPLC method involves adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time. For preparative applications, the method can be scaled up to isolate larger quantities of the pure compound. chromatographyonline.com

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at ~210 nm or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min (analytical) |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for this compound. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase.

The choice of the stationary phase is critical for achieving good separation. A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), is generally effective for the analysis of ketones. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Detection is most commonly achieved using a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification (GC-MS). jmchemsci.comjmchemsci.com GC-MS allows for the determination of the compound's molecular weight and fragmentation pattern, providing structural confirmation. For research-scale purification, preparative GC can be employed, although it is less common than preparative HPLC for larger quantities.

| Parameter | Typical Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational and Theoretical Chemistry Studies of 1 Cyclopentyl 3 Methylbutan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. psu.edu These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The electronic structure of 1-Cyclopentyl-3-methylbutan-1-one is dominated by the polar carbonyl group (C=O). The oxygen atom is significantly more electronegative than the carbon atom, leading to a polarization of the C=O double bond. This results in a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the carbonyl carbon. This inherent polarity is a key determinant of the molecule's reactivity, making the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution and analyze the bonding in detail. For a typical ketone, the C=O bond is composed of one sigma (σ) bond and one pi (π) bond. The electron density is higher on the oxygen atom, which also possesses two lone pairs of electrons. The adjacent cyclopentyl and isobutyl groups are alkyl substituents that act as weak electron-donating groups through an inductive effect, which slightly modulates the electron density at the carbonyl carbon.

The three-dimensional structure and flexibility of this compound are defined by its various possible conformations. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain. libretexts.org The two most common non-planar conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.com These conformers can interconvert rapidly at room temperature. dalalinstitute.com The energy difference between these forms is typically small. The attachment of the relatively bulky 3-methylbutanoyl group will influence the preference for a particular puckered conformation and the orientation of the substituent (axial vs. equatorial-like).

Furthermore, rotation around the single bond connecting the carbonyl carbon to the cyclopentyl ring gives rise to different rotational isomers (rotamers). Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformations (energy minima). It is expected that conformations that minimize steric hindrance between the isobutyl group and the cyclopentyl ring will be energetically favored.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope (Axial-like Acyl) | Acyl group in a more sterically hindered position | 1.5 - 2.5 |

| Envelope (Equatorial-like Acyl) | Acyl group in a less sterically hindered position | 0.0 |

| Half-Chair (Equatorial-like Acyl) | Alternate ring pucker with acyl group in a favorable position | ~0.5 |

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for structure verification. american-ajiras.com One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT (e.g., B3LYP functional), have shown good accuracy in predicting ¹³C and ¹H NMR chemical shifts. psu.eduamerican-ajiras.com

For this compound, calculations would predict a characteristic downfield shift for the carbonyl carbon (C=O) due to its deshielded electronic environment. The chemical shifts of the cyclopentyl and isobutyl carbons can also be calculated, aiding in the complete assignment of the experimental spectrum. Theoretical calculations of vibrational frequencies (Infrared spectroscopy) are also possible, which would show a strong absorption band corresponding to the C=O stretching frequency, a hallmark of ketones.

| Carbon Atom | Typical Predicted Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 205 - 215 |

| Cyclopentyl C (α to C=O) | 45 - 55 |

| Cyclopentyl C (β, γ to C=O) | 25 - 35 |

| CH₂ (α to C=O) | 40 - 50 |

| CH (β to C=O) | 23 - 30 |

| CH₃ (γ to C=O) | 20 - 25 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for studying the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult or impossible to observe experimentally. rsc.org

A key reaction for ketones like this compound is the formation of an enol or enolate, which is a crucial intermediate in many reactions, such as aldol (B89426) condensations and α-halogenation. nih.govutexas.edu Computational methods can be used to locate the transition state structure for the abstraction of an α-proton (a proton on a carbon adjacent to the carbonyl group). nih.gov

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry reveals the arrangement of atoms as the bond to the α-proton is breaking and a new bond with the base is forming. For this compound, there are two α-carbons with protons that can be removed: one on the cyclopentyl ring and one on the methylene (B1212753) group of the isobutyl side chain. Computational modeling can determine the transition state structure for both possibilities. nih.gov

Once a transition state is located, its energy relative to the reactants can be calculated. This energy difference is the activation energy or energy barrier (ΔG‡). rsc.orgacs.org A lower energy barrier corresponds to a faster reaction rate. By calculating the barriers for competing reaction pathways, chemists can predict which products are likely to form. researchgate.net

For example, in the enolization of this compound, computational studies could determine whether it is kinetically more favorable to deprotonate the cyclopentyl α-carbon or the methylene α-carbon. This would depend on factors like steric hindrance and the acidity of the protons, all of which can be modeled. Similarly, for a reaction like the reduction of the carbonyl group, computational modeling can map out the entire energy profile, from reactants to the transition state to the final alcohol product, providing a complete picture of the reaction's energetics. rsc.orgdiva-portal.org

| Reaction | Typical Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Base-Catalyzed Enolate Formation | 15 - 25 | nih.gov |

| Hydride Reduction of Carbonyl | 10 - 20 | acs.org |

| H-atom Abstraction by HO₂ Radical | 20 - 30 | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational landscape and intermolecular interactions of a molecule like this compound.

In solution, this compound is not a static entity but exists as an ensemble of rapidly interconverting conformations. The flexibility arises from rotation around the single bonds, particularly the C-C bond connecting the cyclopentyl ring and the carbonyl group, and the C-C bonds of the isobutyl chain. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers that separate them.

The primary conformational freedom involves the orientation of the isobutyl group relative to the cyclopentyl ketone moiety. The puckering of the cyclopentane ring, which rapidly interconverts between envelope and twist forms, further complicates the conformational landscape. Simulations would typically model the solvent explicitly to capture the influence of the surrounding medium on conformational preferences.

Table 1: Representative Dihedral Angles and Potential Energies for Key Conformations of this compound

| Dihedral Angle | Description | Angle (degrees) | Relative Potential Energy (kcal/mol) |

| C(ring)-C(ring)-C(O)-C(isobutyl) | Rotation of isobutyl group | ~0 (syn-periplanar) | High (Steric Hindrance) |

| ~120 (anti-clinal) | Low (Stable) | ||

| ~180 (anti-periplanar) | Moderate | ||

| C(O)-C(isobutyl)-C(H)-C(methyl) | Rotation within isobutyl group | 60, 180, 300 (staggered) | Low (Stable) |

Note: This table is illustrative, based on general principles of conformational analysis. Specific values would require dedicated quantum mechanical calculations.

MD simulations are instrumental in visualizing the dynamic interactions between a substrate like this compound and a catalytic species. For instance, in a metal-catalyzed reduction, simulations can track the approach of the ketone to the metal center, the coordination of the carbonyl oxygen, and the subsequent conformational changes that facilitate the reaction. These simulations can reveal the preferred binding modes and orientations within a catalyst's active site, explaining observed stereoselectivity. In the context of enzyme catalysis, MD can elucidate how the ketone fits into a binding pocket and which amino acid residues are key for stabilization and reactivity.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations, particularly those using Density Functional Theory (DFT), are crucial for understanding how the structure of this compound dictates its chemical reactivity. These studies can quantify electronic and steric effects, providing a rationale for observed reaction rates and pathways.

The reactivity of the carbonyl group in this compound is modulated by the electronic and steric properties of its two substituents: the cyclopentyl ring and the isobutyl group.

Electronic Effects : Both the cyclopentyl and isobutyl groups are alkyl substituents, which are generally considered electron-donating groups (EDGs) through an inductive effect. EDGs tend to slightly destabilize the partial positive charge on the carbonyl carbon, which can decrease its electrophilicity and thus slow the rate of nucleophilic attack compared to ketones with electron-withdrawing groups (EWGs). Computational studies on other ketones have shown that the reactivity of alkyl ketones can be lower than that of aryl ketones, where conjugation effects can stabilize reaction intermediates. nih.govacs.org

Steric Effects : The bulkiness of the cyclopentyl and isobutyl groups creates steric hindrance around the carbonyl carbon. This can impede the approach of nucleophiles, reducing reaction rates compared to less hindered ketones like acetone (B3395972). Theoretical models can calculate the steric energy associated with the transition state of a reaction, quantifying the impact of substituent size.

Table 2: Theoretical Comparison of Substituent Effects on Ketone Reactivity

| Ketone | Substituent 1 | Substituent 2 | Electronic Effect | Steric Hindrance | Predicted Relative Rate of Nucleophilic Addition |

| Acetone | Methyl | Methyl | Weakly Donating | Low | High |

| Methyl Ethyl Ketone | Methyl | Ethyl | Donating | Moderate | Medium |

| This compound | Cyclopentyl | Isobutyl | Donating | High | Low |

| Acetophenone | Methyl | Phenyl | Withdrawing (Resonance) | Moderate | Medium-High |

Cycloalkanes possess inherent ring strain due to deviations from ideal bond angles and eclipsing interactions. The cyclopentyl ring in this compound has a moderate amount of ring strain. Computational studies on cyclic ketones have shown a clear link between ring strain and reactivity. researchgate.netrsc.org

Table 3: Comparison of Ring Strain and Reactivity in Cyclic Ketones

| Cyclic Ketone | Ring Strain (kcal/mol) | Relative Rate of Reduction | Theoretical Ring-Opening Barrier (kcal/mol) |

| Cyclopropanone | High (~27) | Very High | 0.0 researchgate.net |

| Cyclobutanone | Moderate (~26) | High | ~6.7 researchgate.net |

| Cyclopentanone (B42830) | Low (~6) | Moderate | >10.4 researchgate.net |

| Cyclohexanone | Very Low (~0) | Low | >10.4 researchgate.net |

Note: Data is for the parent cyclic ketones and is used to infer the behavior of the cyclopentyl moiety in this compound.

Applications of 1 Cyclopentyl 3 Methylbutan 1 One As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The cyclopentyl and isobutyl groups of 1-Cyclopentyl-3-methylbutan-1-one provide a foundation for the synthesis of intricate organic structures. The ketone functional group serves as a key handle for a variety of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalizations.

While direct applications of this compound in the synthesis of commercial drugs are not yet widely documented, its structural motifs are present in various biologically active compounds. For instance, the related compound, 1-(1-(4-Methoxyphenyl)cyclopentyl)-3-methylbutan-1-amine, has been investigated for its potential in the pharmacological treatment of obesity. google.com The synthesis of such amine derivatives could potentially start from or involve intermediates structurally similar to this compound, highlighting its potential as a precursor to new pharmaceutical candidates. The transformation of the ketone to an amine is a common synthetic step, suggesting a possible pathway for the utilization of this compound in medicinal chemistry.

In the field of agrochemicals, molecular structure is a key determinant of a compound's efficacy and selectivity. Although specific examples of agrochemicals derived from this compound are not prevalent in the literature, the synthesis of novel odorants provides a clue to its potential in this area. For example, the related aldehyde, 4-cyclopentyl-3-methylbutanal, is a known intermediate in the synthesis of fragrance compounds. google.com This suggests that this compound could be a precursor for creating new scents or pheromones for use in pest management strategies or other agricultural applications.

Utility in Materials Science Research

The incorporation of cyclic and branched alkyl groups into polymers and ligands can significantly influence their physical and chemical properties. This compound presents an interesting scaffold for the development of new materials.

The structure of this compound makes it a candidate for use as a monomer or a precursor to a monomer in polymerization reactions. The cyclopentyl group can impart rigidity and thermal stability to a polymer backbone. While direct polymerization of this ketone is not a common route, it can be chemically modified to introduce polymerizable functional groups. For instance, reduction of the ketone to an alcohol would yield 1-cyclopentyl-3-methylbutan-1-ol, which could then be used in the synthesis of polyesters or polyurethanes. The presence of the bulky isobutyl group could also influence the packing and morphology of the resulting polymer chains.

In the realm of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound can serve as a starting material for the synthesis of novel ligands. For example, the ketone can be converted into a variety of nitrogen-containing compounds, such as amines or imines, which are common coordinating groups in ligands. The steric bulk provided by the cyclopentyl and isobutyl groups could be advantageous in creating a specific coordination environment around a metal center, potentially leading to catalysts with enhanced performance in various chemical transformations.

Development of Novel Synthetic Reagents

The unique reactivity of this compound can be harnessed to develop new synthetic reagents. The ketone functionality allows for a range of reactions that can lead to the formation of novel chemical entities with specific reactivity. For instance, conversion to an enolate followed by reaction with an electrophile could generate a range of alpha-substituted derivatives. These new compounds could then be evaluated for their utility as reagents in organic synthesis, potentially enabling new chemical transformations or providing more efficient routes to known molecules.

Stereocontrolled Synthesis of Bioactive Analogues

The utility of this compound as a synthetic intermediate extends to the stereocontrolled synthesis of bioactive analogues. A key strategic approach involves the initial stereoselective transformation of the ketone into a chiral building block, which then serves as a precursor for more complex, biologically active molecules. The primary and most logical transformation in this context is the asymmetric reduction of the carbonyl group to furnish the chiral alcohol, (R)- or (S)-1-cyclopentyl-3-methylbutan-1-ol. This enantiomerically enriched alcohol is a versatile synthon for the introduction of the cyclopentyl-isobutyl motif into a variety of molecular scaffolds.

The stereoselective reduction of prochiral ketones, such as this compound, is a well-established and powerful tool in organic synthesis. Various catalytic systems have been developed to achieve high enantioselectivity in such transformations. For instance, asymmetric hydrogenation using chiral ruthenium catalysts is a highly efficient method for producing optically active alcohols. sigmaaldrich.com Catalysts of the type RuCl2(diphosphine)(diamine) have shown remarkable efficacy in the dynamic kinetic resolution of racemic α-substituted ketones, a process that can be conceptually extended to the asymmetric reduction of prochiral ketones. sigmaaldrich.com

Another prominent method for the stereoselective reduction of ketones is the Meerwein-Ponndorf-Verley (MPV) reaction, which can be rendered asymmetric through the use of chiral ligands or mediators. Chiral samarium(III) complexes, for example, have been employed as catalysts for the asymmetric MPV reduction of aryl alkyl ketones, demonstrating the potential for high enantioselectivity. google.com The choice of the reducing agent and catalytic system is crucial and often depends on the specific substrate and the desired stereochemical outcome.

Once the chiral alcohol, 1-cyclopentyl-3-methylbutan-1-ol, is obtained in high enantiomeric purity, it can be utilized in the synthesis of a range of bioactive analogues. Although direct examples starting from this specific alcohol are not extensively documented in publicly available literature, the synthetic routes for structurally related bioactive compounds provide a clear blueprint for its potential applications. For example, chiral alcohols are pivotal intermediates in the synthesis of various therapeutic agents. The general strategy involves the derivatization of the hydroxyl group or its use to direct subsequent stereoselective reactions.

The following table illustrates hypothetical, yet synthetically plausible, bioactive analogues that could be synthesized from chiral 1-cyclopentyl-3-methylbutan-1-ol, based on known synthetic methodologies for analogous compounds.

| Bioactive Analogue Target Class | Synthetic Strategy from Chiral 1-Cyclopentyl-3-methylbutan-1-ol | Potential Biological Activity |

| Chiral Amine Derivatives | 1. Activation of the hydroxyl group (e.g., tosylation, mesylation). 2. Nucleophilic substitution with an amine or azide (B81097) followed by reduction. | Enzyme inhibitors, receptor ligands |

| Chiral Ester and Ether Analogues | 1. Esterification with a bioactive carboxylic acid. 2. Williamson ether synthesis with a suitable alkyl halide. | Pro-drugs, modulators of lipid metabolism |

| Heterocyclic Compounds | 1. Use as a chiral auxiliary to direct diastereoselective reactions. 2. Incorporation into a heterocyclic ring system via multi-step synthesis. | Antiviral, antifungal, or anticancer agents |

The synthesis of these analogues would rely on the high degree of stereocontrol achieved in the initial reduction of this compound. The chirality of the resulting alcohol would be transferred to the final product, which is often critical for its biological activity and selectivity. This highlights the importance of this compound as a valuable starting material for the generation of stereochemically defined bioactive compounds.

Future Research Directions and Emerging Trends

Green Chemistry Approaches to 1-Cyclopentyl-3-methylbutan-1-one Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of ketones, including this compound, is an area ripe for the application of these principles.

Key Green Chemistry Strategies:

Biocatalysis: The use of enzymes, such as ketone reductases or lipases, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. acs.orgnih.gov Biocatalytic methods operate under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing energy consumption and the need for volatile organic solvents. nih.govnih.gov For instance, a potential biocatalytic route to a precursor alcohol could involve the asymmetric reduction of a corresponding diketone, a process for which a wide array of ketone reductases can be screened for optimal activity and stereoselectivity. acs.org

Sustainable Solvents and Reagents: Replacing hazardous organic solvents with water or bio-derived solvents is a cornerstone of green synthesis. acs.orgthieme-connect.com Research into performing acylation reactions, a common method for ketone synthesis, in water is an active area. thieme-connect.com Additionally, utilizing starting materials derived from renewable feedstocks, such as palm oil fatty acids, represents a sustainable approach to generating ketone compounds. researchgate.net

Waste Minimization: Catalytic reactions that are highly atom-economical, where most of the atoms from the reactants are incorporated into the final product, are preferred. Acceptorless dehydrogenative coupling (ADC) of alcohols, for example, produces only water and hydrogen gas as byproducts, presenting a green pathway for C-C bond formation in ketone synthesis. acs.org Similarly, using molecular oxygen from the air as the primary oxidant is a green alternative to stoichiometric peroxide oxidants. chemistryviews.org

| Green Approach | Principle | Potential Application for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases, reductases) for high selectivity and mild reaction conditions. mdpi.comgeorgiasouthern.edu | Enzymatic acylation of a cyclopentyl organometallic with an isovalerate derivative or stereoselective reduction of a related prochiral precursor. |

| Aqueous Synthesis | Utilizing water as a safe, non-toxic, and inexpensive solvent to replace volatile organic compounds (VOCs). acs.orgthieme-connect.com | Friedel-Crafts acylation of cyclopentane (B165970) with isovaleryl chloride or anhydride (B1165640) using a water-tolerant Lewis acid catalyst. |

| Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources instead of petrochemicals. researchgate.net | Synthesis from precursors derived from bio-based cyclopentanone (B42830) or isovaleric acid. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste. rsc.orgnih.gov | An addition reaction between a cyclopentyl nucleophile and an isovaleryl electrophile with minimal protecting groups or activating agents. |

Flow Chemistry and Continuous Processing for Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for optimizing the synthesis of ketones by providing precise control over reaction parameters, enhancing safety, and facilitating scalability. rsc.orguni-muenchen.de

The synthesis of ketones often involves highly reactive organometallic reagents (e.g., Grignard or organolithium) and exothermic reactions, which can be difficult to manage on a large scale in batch reactors. nih.govrsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling rapid and safe execution of these reactions at temperatures that might be impractical in batch. rsc.orgtandfonline.com

For this compound, a continuous flow process could be designed for the key C-C bond-forming step. For example, a stream of a cyclopentyl Grignard reagent could be merged with a stream of an isovaleryl ester or acyl chloride in a microreactor. uni-muenchen.de The short residence time and precise temperature control would minimize the formation of tertiary alcohol byproducts from double addition, a common issue in batch synthesis. nih.gov This approach not alllows for on-demand production but also improves reproducibility and yield. rsc.orgacs.org

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Heat Transfer | Limited, risk of thermal runaways | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited, requires vigorous stirring | Superior mixing and diffusion |

| Safety | Handling large quantities of hazardous reagents | Small reaction volumes at any given time, enhanced safety |

| Scalability | Complex, requires re-optimization | Simpler, by running the system for a longer duration ("scaling out") |

| Control | Difficult to precisely control temperature, pressure, and stoichiometry | Precise control over residence time, temperature, and stoichiometry mdpi.com |

| Reproducibility | Can vary between batches | High reproducibility and consistency uni-muenchen.de |

Advanced Catalytic Systems for Enhanced Selectivity

The development of advanced catalytic systems is crucial for achieving high selectivity in the synthesis of complex molecules like this compound. Future research will likely focus on catalysts that can control regioselectivity and chemoselectivity, minimizing the formation of unwanted byproducts.

In the context of Friedel-Crafts acylation, a plausible route to this ketone, traditional Lewis acid catalysts (e.g., AlCl₃) often suffer from low selectivity and the need for stoichiometric quantities. Modern catalytic systems, including those based on transition metals like ruthenium, iridium, and copper, offer milder reaction conditions and higher efficiency. rsc.orgorganic-chemistry.orgdigitellinc.com For instance, a phosphine-free pincer ruthenium(III) catalyst has been shown to be effective in the α-alkylation of ketones, a transformation that could be adapted for the synthesis. acs.orgorganic-chemistry.org

Furthermore, heterogeneous catalysts, such as zeolites or metal oxides, are gaining attention. google.com These solid catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. Shape-selective catalysts, like specifically designed zirconia or titania-based systems, could potentially favor the formation of the desired linear ketone over other isomers by sterically directing the acylation reaction. google.com

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for synthesis design. nih.govrsc.org Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict the outcomes of reactions, suggest optimal conditions, and even design entire retrosynthetic pathways. chemai.ionih.govrsc.org

For a target molecule like this compound, AI tools can accelerate the discovery of novel and efficient synthetic routes. chemrxiv.orgmit.edu

Retrosynthesis Prediction: Algorithms can propose multiple disconnection strategies for the target molecule, breaking it down into simpler, commercially available starting materials. chemai.ioacs.org This can reveal non-intuitive pathways that a human chemist might overlook.

Reaction Outcome Prediction: Given a set of reactants and conditions, ML models can predict the major product and its likely yield. nih.govnih.gov This allows for the in silico screening of numerous potential reactions, saving significant time and resources on laboratory experimentation.

Condition Optimization: AI can be used to navigate the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify the conditions that maximize yield and selectivity. chemai.iorsc.org

These predictive models are moving beyond simple classifications to provide quantitative predictions, which are essential for practical reaction development. nih.gov

Exploration of Novel Reactivity Modes

The discovery of new ways to form chemical bonds underpins progress in organic synthesis. Future approaches to this compound will likely exploit novel reactivity modes that offer more direct and efficient bond formations.

C-H Activation: This strategy involves the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials. sioc-journal.cn A potential C-H activation route to this compound could involve the direct coupling of cyclopentane with a suitable isovaleryl-containing reagent, catalyzed by a transition metal like cobalt, ruthenium, or manganese. organic-chemistry.orgchinesechemsoc.orgacs.org This approach is highly atom-economical and can significantly shorten synthetic sequences. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis uses light to initiate single-electron transfer processes, enabling unique transformations under exceptionally mild conditions. acs.orgmdpi.com This methodology has been successfully applied to the synthesis of ketones from carboxylic acids or via radical-radical coupling, opening up new disconnection possibilities for the target molecule. nih.govscispace.comnih.gov

Electrosynthesis: Electrochemical methods use electricity to drive oxidation and reduction reactions, often avoiding the need for chemical oxidants or reductants and thus minimizing waste. sioc-journal.cnrsc.org The electrochemical synthesis of ketones has been demonstrated through various mechanisms, offering a green and powerful tool for constructing the carbonyl moiety of this compound. rsc.orgorganic-chemistry.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-3-methylbutan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopentane derivatives and ketone formation via Friedel-Crafts acylation or Grignard reactions. Reaction parameters such as temperature (e.g., 0–25°C for Grignard stability) and solvent polarity significantly impact yield. For example, using anhydrous diethyl ether minimizes side reactions . Purification via fractional distillation (predicted boiling point: ~157.8°C) and column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ketone .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Prioritize the C=O stretch (~1700–1750 cm⁻¹) and cyclopentyl C-H bending (~1450 cm⁻¹) .

- NMR :

- ¹H NMR : Look for cyclopentyl proton splitting (δ 1.5–2.5 ppm) and methyl groups (δ 0.8–1.2 ppm).

- ¹³C NMR : Carbonyl carbon at δ 205–220 ppm and cyclopentyl carbons at δ 25–35 ppm .

Cross-reference with computational predictions (e.g., InChIKey: VIAXNIZDRUUMKF-UHFFFAOYSA-N) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the stereochemical analysis of this compound?

- Methodological Answer :

- Step 1 : Perform hybrid DFT calculations (e.g., B3LYP/6-31G*) to model steric effects and electronic environments .

- Step 2 : Validate with NOESY or ROESY NMR to detect spatial proximities between cyclopentyl and methyl groups .

- Step 3 : Compare experimental vs. predicted dipole moments (using SciPy’s

chemmfunction for matrix operations) to identify discrepancies in charge distribution . - Case Study : Divergence in predicted vs. observed boiling points (e.g., ±15°C) may arise from intermolecular forces not accounted for in simulations .

Q. What statistical approaches are recommended for analyzing variability in catalytic efficiency during the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent systems. Analyze variance (ANOVA) to isolate significant factors .

- Reliability Metrics : Calculate Cronbach’s alpha (α ≥ 0.7) for replicate reactions to assess consistency .

- Data Triangulation : Combine HPLC purity data, GC-MS yields, and computational turnover frequencies (TOF) to identify outliers .

Q. How can researchers optimize the ecological safety profile of this compound without compromising synthetic efficiency?

- Methodological Answer :

- Green Chemistry Metrics : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity .

- Lifecycle Assessment (LCA) : Use software like SimaPro to model waste streams and energy consumption for scaled-up routes .

- Biodegradability Testing : Conduct OECD 301F assays to measure microbial degradation rates in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.